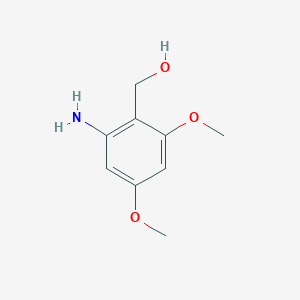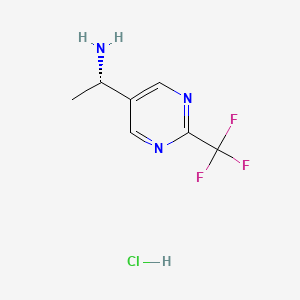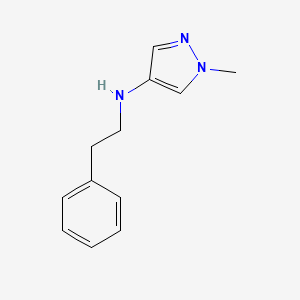![molecular formula C14H20N4 B11733452 N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733452.png)
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(diméthylamino)phényl]méthyl}-1-éthyl-1H-pyrazol-4-amine est un composé organique synthétique qui appartient à la classe des dérivés du pyrazole. Ce composé est caractérisé par la présence d'un groupe diméthylamino lié à un cycle phényle, qui est lui-même connecté à un cycle pyrazole par un pont méthylène. Le groupe éthyle attaché au cycle pyrazole ajoute à ses caractéristiques structurales uniques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de N-{[4-(diméthylamino)phényl]méthyl}-1-éthyl-1H-pyrazol-4-amine implique généralement des réactions organiques en plusieurs étapes. Une voie synthétique courante comprend les étapes suivantes :
Formation du cycle pyrazole : Cela peut être réalisé par la cyclisation de dérivés d'hydrazine appropriés avec des composés carbonylés α,β-insaturés en conditions acides ou basiques.
Introduction du groupe éthyle : Le cycle pyrazole peut être alkylé en utilisant des halogénures d'éthyle en présence d'une base forte telle que l'hydrure de sodium ou le tert-butylate de potassium.
Attachement du groupe diméthylamino : La dernière étape implique la réaction du dérivé pyrazole avec le chlorure de 4-(diméthylamino)benzyle dans des conditions de substitution nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification efficaces telles que la cristallisation et la chromatographie afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
N-{[4-(diméthylamino)phényl]méthyl}-1-éthyl-1H-pyrazol-4-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation des N-oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour produire des dérivés d'amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe diméthylamino, en utilisant des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : N-oxydes du cycle pyrazole.
Réduction : Amines secondaires ou tertiaires.
Substitution : Dérivés alkylés ou acylés.
Applications de recherche scientifique
N-{[4-(diméthylamino)phényl]méthyl}-1-éthyl-1H-pyrazol-4-amine a été exploré pour diverses applications de recherche scientifique :
Chimie médicinale : Ce composé a montré un potentiel en tant que pharmacophore dans la conception de nouveaux médicaments ciblant les troubles neurologiques et le cancer.
Science des matériaux : Il peut être utilisé comme brique de construction pour la synthèse de matériaux avancés avec des propriétés électroniques et optiques spécifiques.
Études biologiques : Le composé est utilisé dans des dosages biochimiques pour étudier les interactions enzymatiques et la liaison aux récepteurs.
Applications industrielles : Il sert d'intermédiaire dans la synthèse de colorants, de pigments et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de N-{[4-(diméthylamino)phényl]méthyl}-1-éthyl-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes et les récepteurs. Le groupe diméthylamino améliore son affinité de liaison à ces cibles grâce aux liaisons hydrogène et aux interactions hydrophobes. Le cycle pyrazole peut participer à des interactions de type π-π, stabilisant davantage le complexe composé-cible. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant aux effets biologiques souhaités.
Applications De Recherche Scientifique
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the design of new drugs targeting neurological disorders and cancer.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(diméthylamino)phényl isocyanate
- 4-(N,N-diméthylamino)phényl isocyanate
- 4-(diméthylamino)phényl isocyanate
Unicité
N-{[4-(diméthylamino)phényl]méthyl}-1-éthyl-1H-pyrazol-4-amine se distingue par sa combinaison unique du groupe diméthylamino et du cycle pyrazole, qui lui confère des propriétés électroniques et stériques distinctes. Cela en fait un composé polyvalent pour diverses applications, en particulier en chimie médicinale, où de telles caractéristiques structurales sont cruciales pour la conception et le développement de médicaments.
Propriétés
Formule moléculaire |
C14H20N4 |
|---|---|
Poids moléculaire |
244.34 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C14H20N4/c1-4-18-11-13(10-16-18)15-9-12-5-7-14(8-6-12)17(2)3/h5-8,10-11,15H,4,9H2,1-3H3 |
Clé InChI |
DJPWCJQQCZZCHI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)NCC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B11733377.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733380.png)
![ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733385.png)
![N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733387.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733390.png)
![N-[4-(dimethylamino)phenyl]-1-(phenylcarbamoyl)methanimine oxide](/img/structure/B11733395.png)

![{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B11733421.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733441.png)


![2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11733460.png)
